

Application Notes and Protocols for SAR103168 in AML Cell Lines

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Compound of Interest

Compound Name: SAR103168

Cat. No.: B1191841

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Introduction

SAR103168 is a potent, multi-targeted tyrosine kinase inhibitor with significant preclinical activity against Acute Myeloid Leukemia (AML).[1][2] It primarily functions as a powerful Src kinase family inhibitor, also targeting Abl kinase and a range of angiogenic receptor kinases such as VEGFR, Tie2, PDGFR, and FGFR.[2] Preclinical studies have demonstrated that **SAR103168** can inhibit proliferation and induce apoptosis in AML cell lines at nanomolar concentrations.[1][2] Its anti-leukemic effects have been observed to be independent of FLT3 mutation status, suggesting a broad potential applicability across different AML subtypes.[2] Furthermore, **SAR103168** has shown efficacy in animal models, where it impairs tumor growth and can induce regression of human AML xenografts.[1][2] A Phase I clinical trial was initiated for patients with refractory or relapsed AML and high-risk myelodysplastic syndromes; however, it was terminated early due to high pharmacokinetic variability, and therefore, its clinical efficacy remains to be fully determined.[1]

These application notes provide a summary of the mechanism of action of **SAR103168** and detailed protocols for evaluating its efficacy in AML cell lines.

Mechanism of Action and Signaling Pathways

SAR103168 exerts its anti-leukemic effects by inhibiting the kinase activity of several key proteins involved in cancer cell proliferation, survival, and angiogenesis. As a potent Src

inhibitor, with an IC₅₀ of 0.65 ± 0.02 nM, it effectively blocks the auto-phosphorylation of the Src kinase domain.[2] This leads to the dose-dependent inhibition of Src, Lyn, and their downstream signaling pathways, including PYK2, P-130CAS, FAK, JNK, and MAPK.[2] Additionally, **SAR103168** has been shown to inhibit the phosphorylation of STAT5 in KG-1 AML cells and in fresh cells from AML patients, a critical pathway for leukemic cell survival.[2]

Caption: Signaling pathways inhibited by **SAR103168** in AML cells.

Data Presentation

While specific IC₅₀ values for **SAR103168** in a comprehensive panel of AML cell lines are not readily available in the public domain, preclinical data indicates that it inhibits the proliferation of various AML cell lines at nanomolar concentrations.[1][2] The following tables present illustrative data based on these descriptions to guide researchers in their experimental design and data interpretation.

Table 1: Illustrative IC₅₀ Values of **SAR103168** in AML Cell Lines

Cell Line	Subtype	FLT3 Status	Illustrative IC ₅₀ (nM) for Proliferation Inhibition (72h)
KG-1	Myeloblast	WT	15
EOL-1	Eosinophilic Leukemia	-	25
Kasumi-1	Myeloblast	WT	30
CTV1	Myeloblast	-	20

Table 2: Illustrative Apoptosis Induction by **SAR103168** in KG-1 Cells (48h)

Treatment	Concentration (nM)	Early Apoptosis (% Annexin V+/PI-)	Late Apoptosis (% Annexin V+/PI+)	Total Apoptosis (%)
Vehicle Control	0	3.5	2.1	5.6
SAR103168	10	15.2	5.8	21.0
SAR103168	50	35.8	12.5	48.3
SAR103168	100	50.1	22.7	72.8

Table 3: Illustrative Cell Cycle Analysis of Kasumi-1 Cells Treated with **SAR103168** (24h)

Treatment	Concentration (nM)	G0/G1 Phase (%)	S Phase (%)	G2/M Phase (%)
Vehicle Control	0	45.2	38.5	16.3
SAR103168	25	65.8	20.1	14.1
SAR103168	50	75.3	12.6	12.1

Experimental Protocols

The following are detailed protocols for assessing the in vitro efficacy of **SAR103168** in AML cell lines.

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References

- 1. Phase I trial of SAR103168, a novel multi-kinase inhibitor, in patients with refractory/relapsed acute leukemias or high-risk myelodysplastic syndromes - PMC

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- 2. SAR103168: a tyrosine kinase inhibitor with therapeutic potential in myeloid leukemias - PubMed [pubmed.ncbi.nlm.nih.gov]
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